molecular formula C20H34N2O5 B018413 Orbutopril CAS No. 108391-88-4

Orbutopril

Cat. No.: B018413
CAS No.: 108391-88-4
M. Wt: 382.5 g/mol
InChI Key: NBSKUIUGMBVARI-WOYTXXSLSA-N
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Scientific Research Applications

Orbutopril has a wide range of scientific research applications, including:

Safety and Hazards

The safety and hazards associated with Orbutopril are not explicitly mentioned in the available resources. Like any chemical compound, handling this compound would require appropriate safety measures to prevent exposure and potential health risks .

Preparation Methods

The synthesis of Orbutopril involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial production methods for this compound often involve optimizing these synthetic routes to ensure high yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Orbutopril undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Orbutopril exerts its effects by inhibiting the activity of angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure . The molecular targets of this compound include the active site of ACE, where it binds and prevents the enzyme from catalyzing the conversion reaction.

Comparison with Similar Compounds

Orbutopril is similar to other ACE inhibitors such as Captopril and Enalapril . it has unique structural features that differentiate it from these compounds:

These differences highlight the uniqueness of this compound in terms of its chemical structure and pharmacological profile.

Properties

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxohexan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O5/c1-4-6-10-15(20(26)27-5-2)21-13(3)18(23)22-16-11-8-7-9-14(16)12-17(22)19(24)25/h13-17,21H,4-12H2,1-3H3,(H,24,25)/t13-,14-,15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSKUIUGMBVARI-WOYTXXSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108391-88-4
Record name 1H-Indole-2-carboxylic acid, 1-[2-[[1-(ethoxycarbonyl)pentyl]amino]-1-oxopropyl]octahydro-, [2S-[1[R*(R*)],2α,3aβ,7aβ]]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108391-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orbutopril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108391884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ORBUTOPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFJ8659TQP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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